Maltose

Übersicht

Beschreibung

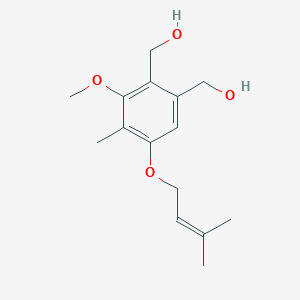

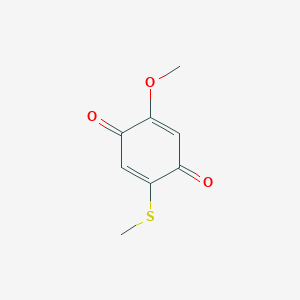

Maltose is a glycosylglucose consisting of two D-glucopyranose units connected by an alpha-(1->4)-linkage. It has a role as a sweetening agent, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a glycosylglucose and a maltooligosaccharide.

A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).

D-Maltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-(+)-Maltose is a natural product found in Microchloropsis, Drosophila melanogaster, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing. (Grant and Hackh's Chemical Dictionary, 5th ed)

Wissenschaftliche Forschungsanwendungen

Herstellung biopharmazeutischer Produkte

Maltose kann als Energiequelle in protein-freien Säugetierzellkulturen, wie CHO-K1-Zellen, verwendet werden, um die Produktion rekombinanter monoklonaler Antikörper zu verbessern . Diese Anwendung ist bedeutsam, da sie den Kohlenhydratgehalt des Kulturmediums erhöhen und die Laktatproduktion reduzieren kann, was für das Wachstum und die Produktivität der Zellen von Vorteil ist .

Glykosylierungsanalyse

Bei der Herstellung von Biopharmazeutika sind die Glykosylierungsprofile von Antikörpern entscheidend. Es wurde gezeigt, dass this compound die Glykosylierung rekombinanter Antikörper beeinflusst, was bei der Herstellung ein wichtiger Aspekt ist .

Arzneimittel-Abgabesysteme

This compound-funktionalisierte Träger wurden für die gezielte Arzneimittelabgabe untersucht. Die funktionelle Anwendung von this compound in biomedizinischen Materialien umfasst ihre Verwendung in der Forschung von Arzneimittel-Abgabesystemen, wo sie die Zielfindung und Freisetzung von Arzneimitteln verbessern kann .

Detektion von Glykopeptiden

This compound wird bei der Detektion und Identifizierung von N-glykosylierten Glykopeptiden geringer Häufigkeit verwendet. Dies ist besonders nützlich in der Proteomikforschung, wo das Verständnis von Proteinmodifikationen wie der Glykosylierung unerlässlich ist .

Energiequelle in Zellkulturen

This compound dient als alternative Energiequelle in serumfreien Zellkulturen. Es ist besonders vorteilhaft für die Kultivierung von transformierten Zelllinien, die typischerweise für die biopharmazeutische Herstellung von rekombinanten Proteintherapeutika verwendet werden .

Alkoholproduktion

In der Lebensmittelindustrie wird this compound häufig bei der Alkoholproduktion verwendet. Es wird im Körper in Glukose-Einheiten abgebaut, die dann für die Energiegewinnung verwendet werden können. Diese Eigenschaft wird auch in der wissenschaftlichen Forschung im Zusammenhang mit Stoffwechselprozessen und Energienutzung ausgenutzt .

Wirkmechanismus

Target of Action

Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, this compound-binding periplasmic protein, Alpha-glucosidase, and this compound binding protein . These enzymes are involved in the metabolism of this compound and play a significant role in its action.

Mode of Action

This compound is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing this compound . This process is commonly observed in germinating seeds .

Biochemical Pathways

The biosynthetic and degradative pathways for the metabolism of this compound have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of this compound . These systems serve as useful models for studying this compound biochemistry in higher organisms .

Pharmacokinetics

It’s known that this compound is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .

Result of Action

The primary result of this compound action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .

Action Environment

The activities of the enzymes that interact with this compound are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Maltose interacts with several enzymes and proteins. The enzyme diastase can hydrolyze starch to produce this compound . In the human body, the enzymes maltase and isomaltase break down this compound into two glucose molecules, which are then absorbed by the body . This compound is a reducing sugar, meaning it can donate electrons and participate in redox reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in yeast cells, this compound is involved in the fermentation process . In bacteria like Escherichia coli, this compound is involved in the transport and metabolism of glucose polymers .

Molecular Mechanism

This compound exerts its effects at the molecular level through various interactions. It binds to the this compound transporter proteins in the cell membrane, facilitating its transport into the cell . Once inside the cell, this compound can be broken down into glucose by the enzyme maltase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in yeast cells, the metabolism of this compound can be enhanced by increasing the activity of alpha-glucosidase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the hydrolysis of starch in the presence of the enzyme diastase . Once this compound is broken down into glucose, it can enter the glycolysis pathway for further metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. In bacteria like Escherichia coli, this compound is transported into the cell through the this compound transport system .

Subcellular Localization

This compound is predominantly found in the cytoplasm of cells, where it is metabolized. In plants, this compound exported from the chloroplast is converted to free glucose and the glucosyl residues in a soluble heteroglycan by disproportionating enzyme 2 (DPE2) .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)